molecular formula C8H9N3O3S B12001178 1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione CAS No. 1781-12-0

1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione

Cat. No.: B12001178
CAS No.: 1781-12-0
M. Wt: 227.24 g/mol
InChI Key: ZSEYUHYQPBVNAN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione is a heterocyclic compound that features a unique fusion of pyrimidine and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a thiazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Optimization of reaction parameters, including the concentration of reactants and the use of efficient catalysts, is crucial for maximizing yield and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The choice of solvent and temperature conditions varies depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the heterocyclic rings .

Scientific Research Applications

1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

CAS No.

1781-12-0

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

1,3-dimethyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione

InChI

InChI=1S/C8H9N3O3S/c1-10-6-5(15-3-4(12)9-6)7(13)11(2)8(10)14/h3H2,1-2H3,(H,9,12)

InChI Key

ZSEYUHYQPBVNAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)SCC(=O)N2

Origin of Product

United States

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